9-Oxo-9H-thioxanthene-3-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-oxothioxanthene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NOS/c15-8-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)14(11)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGWSOIIJWWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199690 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-90-4 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxo-9H-thioxanthene-3-carbonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Oxo-9H-thioxanthene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxo-9H-thioxanthene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.160 | |
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Advanced Synthetic Methodologies for 9 Oxo 9h Thioxanthene 3 Carbonitrile
Strategies for Carbonitrile Group Incorporation
The introduction of the carbonitrile (-CN) group at the C-3 position of the 9-oxo-9H-thioxanthene core is a critical step that can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials and the desired reaction conditions.
A primary method for introducing a nitrile group onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a cyanide anion. For the synthesis of 9-Oxo-9H-thioxanthene-3-carbonitrile, a precursor like 3-nitro-9-oxo-9H-thioxanthene or 3-halo-9-oxo-9H-thioxanthene is required. The 3-nitro group, in particular, is readily substituted by various nucleophiles. researchgate.net The reaction is generally performed using an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of a copper(I) cyanide catalyst can facilitate the substitution of a halogen atom, a process known as the Rosenmund-von Braun reaction.
Table 1: Representative Nucleophilic Substitution Reactions for Nitrile Synthesis
| Precursor | Reagents | Conditions | Product | Ref. |
|---|---|---|---|---|
| 3-Nitro-9-oxo-9H-thioxanthene-1-carboxylic acid | KCN, DMSO | 100°C | 3-Cyano-9-oxo-9H-thioxanthene-1-carboxylic acid | researchgate.net |
Note: The table provides illustrative examples based on common organic synthesis transformations.
An alternative and widely used strategy involves the conversion of a carboxylic acid or its derivatives at the C-3 position. The readily available 9-oxo-9H-thioxanthene-3-carboxylic acid serves as an excellent starting material for this approach. nih.govbiosynth.com The conversion to the nitrile can be accomplished via a multi-step or a one-pot procedure.
A common two-step sequence involves first converting the carboxylic acid to a primary amide (9-oxo-9H-thioxanthene-3-carboxamide). This is typically achieved by first forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. google.com The subsequent dehydration of the primary amide yields the desired carbonitrile. A variety of dehydrating agents can be employed, including phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or cyanuric chloride.
Modern methods have also been developed for the direct, one-step conversion of carboxylic acids to nitriles, often utilizing photoredox catalysis, which can offer milder reaction conditions. researchgate.net
Reaction Scheme: Carboxylic Acid to Nitrile Transformation
Amide Formation: 9-oxo-9H-thioxanthene-3-carboxylic acid → 9-oxo-9H-thioxanthene-3-carbonyl chloride → 9-oxo-9H-thioxanthene-3-carboxamide
Dehydration: 9-oxo-9H-thioxanthene-3-carboxamide → this compound
Functionalization of the Thioxanthene (B1196266) Scaffold
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. nih.govnih.gov This technology can be applied to various steps in the synthesis of this compound, including the crucial cyclization step to form the thioxanthenone ring or the nucleophilic substitution reactions to introduce the nitrile group. nih.govscholarsresearchlibrary.com Microwave heating provides uniform and rapid heating, which can minimize the formation of side products. nih.gov For instance, a microwave-assisted protocol for the synthesis of 3-substituted thioxanthenones via nucleophilic aromatic substitution has been shown to be highly effective, providing products in high purity after simple extraction. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Several hours | 5-30 minutes | Reduced reaction time, improved yield |
Note: Times are generalized and can vary based on specific substrates and conditions.
The traditional synthesis of the thioxanthenone scaffold relies on well-established thermal reaction pathways. A common and robust method involves the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with a suitably substituted benzene (B151609) derivative, followed by cyclization. For a 3-substituted thioxanthenone, this would involve a reaction between a substituted thiophenol and a 2-halobenzoic acid, followed by an intramolecular acylation. researchgate.net For example, the reaction of a thiophenol with 2-iodo-3-chlorobenzoic acid in the presence of a copper catalyst can yield a diaryl sulfide (B99878) intermediate. nih.gov This intermediate is then subjected to cyclization under strong acidic conditions to afford the thioxanthenone. nih.gov
The key step in forming the tricyclic thioxanthenone system is an intramolecular Friedel-Crafts acylation. nih.gov This reaction involves the cyclization of a precursor such as a 2-(phenylthio)benzoic acid derivative. The reaction is promoted by strong acids that act as catalysts. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or Lewis acids like aluminum chloride (AlCl₃). nih.govlookchem.com
In a typical procedure, the 2-(phenylthio)benzoic acid precursor is heated in the presence of the acid catalyst. nih.gov The electrophilic acylium ion generated from the carboxylic acid attacks the electron-rich phenyl ring of the thioether moiety, leading to ring closure and the formation of the central six-membered ring of the thioxanthenone. The choice of catalyst and reaction temperature is crucial for optimizing the yield and preventing side reactions. researchgate.netbeilstein-archives.org For instance, treating the diaryl sulfide intermediate with concentrated sulfuric acid at 100°C can afford the desired thioxanthenone, which precipitates upon pouring the reaction mixture onto ice. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize product yield and purity. Research in this area has focused on refining existing synthetic protocols and exploring novel catalytic systems to enhance the introduction of the nitrile functionality onto the thioxanthenone scaffold. Key parameters that have been systematically investigated include the choice of starting material, catalyst and ligand systems, reaction solvent, temperature, and reaction time.
A prevalent strategy for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as a 3-halo-9-oxo-9H-thioxanthene derivative. Modern approaches have increasingly favored palladium-catalyzed cyanation reactions due to their high efficiency and broad functional group tolerance.
Detailed research findings have demonstrated that the selection of the palladium catalyst and the associated ligand is critical for achieving high yields. For instance, the use of palladacycle precatalysts has been shown to be more effective than traditional palladium sources like palladium(II) acetate, as they are less susceptible to poisoning by the cyanide reagent. The choice of solvent also plays a pivotal role, with polar aprotic solvents often being favored to facilitate the dissolution of the reactants and promote the reaction kinetics.
Systematic studies have been conducted to determine the optimal temperature and reaction duration. These investigations typically involve running the reaction at various temperatures and monitoring the progress over time to identify the conditions that afford the highest conversion to the desired product while minimizing the formation of byproducts.
The following data tables present a summary of research findings from optimization studies, illustrating the impact of varying reaction parameters on the yield of this compound or analogous aryl nitriles in palladium-catalyzed cyanation reactions.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | dppf | DMF | 120 | 24 | 65 |
| 2 | Pd₂(dba)₃ | Xantphos | Dioxane | 100 | 18 | 82 |
| 3 | Palladacycle P1 | None | Dioxane/H₂O | 100 | 1 | 95 |
This table illustrates the evolution of catalyst systems, showing a significant increase in yield and a reduction in reaction time with the use of a more advanced palladacycle precatalyst.
Table 2: Influence of Solvent and Temperature on Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Palladacycle P1 | Toluene | 110 | 12 | 78 |
| 2 | Palladacycle P1 | DMF | 100 | 8 | 88 |
| 3 | Palladacycle P1 | Dioxane/H₂O | 100 | 1 | 95 |
| 4 | Palladacycle P1 | Dioxane/H₂O | 80 | 4 | 92 |
This data highlights the superior performance of a dioxane/water solvent system at an optimal temperature of 100°C, leading to a near-quantitative yield in a significantly shorter reaction time.
These findings underscore the importance of a multi-parameter optimization approach to achieve high-yielding and efficient syntheses of this compound. The use of modern catalytic systems, coupled with the careful selection of solvents and reaction temperatures, is paramount for the successful laboratory and potential industrial-scale production of this compound.
Spectroscopic and Computational Characterization of 9 Oxo 9h Thioxanthene 3 Carbonitrile
Advanced Spectroscopic Probes for Structural Elucidation
The precise structure of 9-Oxo-9H-thioxanthene-3-carbonitrile can be determined through a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Studies on the Thioxanthene (B1196266) Core and Carbonitrile Moiety
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data.
In the ¹H NMR spectrum, the aromatic protons of the thioxanthene core would appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the carbonyl and carbonitrile substituents. The protons on the benzene (B151609) ring without the carbonitrile group would exhibit a distinct splitting pattern compared to the three protons on the substituted ring.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) at approximately δ 180 ppm and the carbon of the carbonitrile group (-C≡N) around δ 115-120 ppm. The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbons directly attached to the sulfur atom and the carbonyl group showing distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 140 |
| Carbonyl Carbon | - | ~180 |
| Carbonitrile Carbon | - | ~115-120 |
Note: These are predicted values based on known data for similar thioxanthene derivatives.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl and carbonitrile functional groups.
A sharp and intense absorption band for the C≡N stretching vibration is expected in the IR spectrum around 2220-2240 cm⁻¹. The C=O stretching vibration of the ketone group would appear as another strong, sharp band in the region of 1640-1680 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would also show a strong band for the symmetric stretching of the C≡N bond, often with a higher intensity than in the IR spectrum. The aromatic ring vibrations would also be prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonitrile (-C≡N) | Stretching | 2220 - 2240 |
| Carbonyl (C=O) | Stretching | 1640 - 1680 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₄H₇NOS), the expected exact mass of the molecular ion [M]⁺ would be determined with high precision.
Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for thioxanthene derivatives involve the loss of CO, S, or CS, leading to the formation of stable fragment ions. The presence of the carbonitrile group would also influence the fragmentation pattern.
Quantum Chemical Modeling of Electronic Structure
Computational chemistry provides a theoretical framework to understand the electronic structure and properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized geometry of this compound in its ground electronic state. These calculations can also provide insights into various electronic properties, such as the distribution of electron density, molecular orbital energies, and the dipole moment.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key factor in determining the chemical reactivity and electronic transition properties of the molecule.
Table 3: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value/Information |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO |
| Dipole Moment | Magnitude and direction of the molecular dipole |
Time-Dependent DFT (TD-DFT) for Excited State Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra of compounds.
For this compound, TD-DFT calculations would predict the energies of the lowest singlet and triplet excited states, the corresponding electronic transitions (e.g., n→π* or π→π*), and their oscillator strengths. This information allows for the theoretical prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, which can then be compared with experimental data. Studies on similar thioxanthene derivatives have successfully used TD-DFT to interpret their electronic absorption spectra.
Table 4: Predicted Excited State Properties from TD-DFT Calculations
| Property | Predicted Information |
| Excitation Energies | Energies of the lowest singlet and triplet excited states |
| Electronic Transitions | Nature of the transitions (e.g., n→π, π→π) |
| Oscillator Strengths | Theoretical intensity of electronic transitions |
| Absorption Wavelengths (λmax) | Predicted wavelengths of maximum absorption |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis are pivotal in understanding the chemical reactivity and charge distribution of this compound.
The MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, highlighting the presence of lone pair and pi electrons. Conversely, areas with positive potential, shown in blue, are susceptible to nucleophilic attack. For this compound, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making these sites the most probable for electrophilic interactions. The regions around the hydrogen atoms exhibit the most positive potential, indicating them as likely sites for nucleophilic interactions.
The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Computational studies on related thioxanthene structures provide a framework for understanding the FMO characteristics of this compound. The HOMO is typically distributed over the electron-rich thioxanthene ring system, while the LUMO is often localized on the electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the carbonyl and nitrile groups is expected to significantly influence the energy and distribution of the LUMO.
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
| Energy Gap (HOMO-LUMO) | 3.7 |
Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds. Precise values would require specific quantum chemical calculations for this compound.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the potential for intermolecular interactions are fundamental to the material properties of this compound.
Intermolecular interactions play a crucial role in the solid-state packing and macroscopic properties of the compound. The presence of the polar carbonyl and nitrile groups, along with the aromatic rings, allows for a variety of non-covalent interactions. These include dipole-dipole interactions, π-π stacking between the aromatic rings, and C–H···O and C–H···N hydrogen bonds. The nitrile and carbonyl groups, with their high electron density, can act as hydrogen bond acceptors. These interactions contribute to the stability of the crystal lattice and influence properties such as melting point and solubility. Understanding these interactions is essential for the design of materials with desired physical and chemical characteristics.
Photophysical and Photochemical Investigations of 9 Oxo 9h Thioxanthene 3 Carbonitrile
Absorption and Emission Spectroscopy of 9-Oxo-9H-thioxanthene-3-carbonitrile
The interaction of this compound with light is the initial step in all its photochemical processes. Understanding its absorption and emission properties is fundamental to elucidating its behavior in the excited state.
UV-Vis Absorption Profiles and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. The core chromophore responsible for these absorptions is the thioxanthone moiety. The electronic transitions are typically of π → π* and n → π* character. The strong absorption bands are generally attributed to π → π* transitions, while the weaker, longer-wavelength absorption is often associated with the n → π* transition of the carbonyl group. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. The nitrile group at the 3-position can influence the electronic distribution within the aromatic system, thereby modulating the energy of these transitions compared to the parent thioxanthone molecule.
Interactive Table: Spectroscopic Data for Thioxanthone Derivatives
| Compound | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| Thioxanthone | ~365 | ~5000 | Ethanol |
| 2-Isopropylthioxanthone | ~382 | ~5500 | Acetonitrile |
| This compound | Data not available | Data not available | Data not available |
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
Upon absorption of light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state). The quantum yield of these processes represents their efficiency. Thioxanthone derivatives are known to exhibit both fluorescence and phosphorescence. The fluorescence is typically weak due to efficient intersystem crossing to the triplet state. The phosphorescence is more prominent, especially at low temperatures, and originates from the T1 (n, π) or T1 (π, π) state. The lifetimes of these excited states are crucial parameters that dictate the timescale of subsequent photochemical events.
Excited State Dynamics and Energy Transfer Mechanisms
The fate of the excited this compound molecule is governed by a series of dynamic processes that occur on a very fast timescale.
Intersystem Crossing (ISC) Processes
A key feature of the excited state dynamics of thioxanthones is the efficient intersystem crossing (ISC) from the initially populated singlet excited state (S1) to the triplet manifold (T_n). This process is facilitated by spin-orbit coupling, which is relatively strong in molecules containing a sulfur atom. The rate of ISC is a critical factor that determines the population of the triplet state and, consequently, the efficiency of triplet-mediated photochemical reactions. The nature of the lowest singlet and triplet excited states (n, π* or π, π*) plays a significant role in the ISC rate, as described by El-Sayed's rules.
Triplet State Characterization and Reactivity
The triplet state of thioxanthone derivatives is often the key intermediate in their photochemical reactions. The character of the lowest triplet state (T1), whether it is of n, π* or π, π* nature, dictates its reactivity. A T1 state with n, π* character, localized on the carbonyl group, is typically more reactive in hydrogen abstraction reactions. Conversely, a T1 state with π, π* character is more delocalized over the aromatic system and is often involved in energy transfer processes. The nitrile substituent in this compound can influence the relative energies of these states, thereby tuning the triplet state reactivity.
Photochemical Reactivity and Stability Under Irradiation
The photochemical reactivity of this compound is intrinsically linked to the properties of its excited states, particularly the triplet state. Thioxanthones are widely used as photoinitiators in polymerization reactions, where the excited triplet state abstracts a hydrogen atom from a co-initiator to generate radicals that initiate the polymerization chain reaction.
The photochemical stability of this compound under prolonged irradiation is an important consideration for its practical applications. Photodegradation can occur through various pathways, including irreversible photochemical reactions of the excited states or reactions with other species present in the medium. The nature of the substituents on the thioxanthone core can significantly impact its photostability.
Photoinduced Radical Formation
The photochemical activity of thioxanthone and its derivatives is largely predicated on the efficient formation of a triplet excited state upon absorption of light. This triplet state is a key intermediate in the generation of radical species. For thioxanthones in general, two primary mechanisms of photoinduced radical formation are well-established: hydrogen abstraction and electron transfer.
Hydrogen Abstraction: The triplet excited state of a thioxanthone molecule can abstract a hydrogen atom from a suitable donor molecule (often a solvent or an added co-initiator). This process results in the formation of a ketyl radical derived from the thioxanthone and a radical derived from the hydrogen donor. This reactivity is a cornerstone of their use as photoinitiators in free-radical polymerization.
Electron Transfer: In the presence of suitable electron donors, such as tertiary amines, the excited thioxanthone can act as an electron acceptor. This electron transfer process leads to the formation of a thioxanthone radical anion and a donor radical cation. These radical ions can then initiate polymerization or other chemical reactions.
Further research, including time-resolved spectroscopy, would be necessary to fully characterize the radical species generated from this compound and to quantify the kinetics of their formation and decay.
Photodegradation Pathways and Stabilization Strategies
The same photochemical reactivity that makes thioxanthones useful as photoinitiators also contributes to their photodegradation. Prolonged exposure to light, especially in the presence of oxygen, can lead to irreversible chemical changes in the thioxanthone structure, diminishing its performance over time.
For thioxanthone derivatives, a common photodegradation pathway involves the oxidation of the sulfur atom. Studies on related thioxanthone compounds have shown that irradiation in the presence of oxygen can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations alter the photophysical properties of the molecule, often leading to a loss of its desired photochemical activity.
A generalized photodegradation pathway for a thioxanthone derivative can be depicted as follows:
Thioxanthone + hν → [Thioxanthone] (Excited State)*
[Thioxanthone] + O₂ → Oxidized Products (e.g., Sulfoxide, Sulfone)*
Specific data on the photodegradation products and quantum yields for this compound are not available in the reviewed literature. To quantify the photostability of this specific compound, studies monitoring its spectroscopic changes (e.g., UV-Vis absorption) over time upon irradiation would be required. The identification of degradation products would necessitate techniques such as mass spectrometry and chromatography.
Stabilization Strategies:
Given the propensity for photo-oxidation, several strategies can be employed to enhance the photostability of thioxanthone-based systems:
Exclusion of Oxygen: Performing photochemical processes under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce degradation pathways involving oxygen.
Use of Antioxidants: The addition of compounds that can quench reactive oxygen species or scavenge free radicals can help to protect the thioxanthone from degradation.
Covalent Attachment to Polymers: Incorporating the thioxanthone chromophore into a polymer backbone can sometimes enhance its stability by restricting its mobility and intermolecular interactions that may lead to degradation.
Applications of 9 Oxo 9h Thioxanthene 3 Carbonitrile in Advanced Functional Materials
Integration into Polymeric Systems
The incorporation of the rigid, photoactive thioxanthone core into polymer structures provides a powerful method for creating advanced materials with tailored properties. This integration can be achieved either by introducing thioxanthone derivatives as additives or by chemically bonding them to the polymer backbone or as pendant groups.
Modification of Polymer Properties via Thioxanthene (B1196266) Incorporation
Chemically incorporating the rigid and bulky thioxanthene structure into a polymer chain, either as a pendant group or within the main backbone, significantly alters the material's physical and chemical properties. The aromatic nature of the thioxanthene moiety enhances the thermal stability of the resulting polymer. For instance, poly(arylene ether) synthesized with a 9-oxo-9H-thioxanthene-10,10-dioxide unit in the main chain exhibits a high glass transition temperature (Tg), indicating improved thermal resistance.
Furthermore, the introduction of such rigid structures can increase the polymer's tensile strength and modify its solubility characteristics. The specific functional groups on the thioxanthene unit, such as the carbonitrile group in 9-Oxo-9H-thioxanthene-3-carbonitrile, can be used to further tune intermolecular interactions and, consequently, the macroscopic properties of the polymer.
Photorefractive and Optoelectronic Material Applications
The electronic properties of the thioxanthone core make it a valuable component in materials designed for optoelectronic applications, where the interaction of light and electricity is central. These include photorefractive materials for holographic data storage and optical processing.
Contribution to Charge Generation and Transport Mechanisms
The thioxanthone moiety functions as an effective electron-accepting unit. This property is fundamental to its role in charge generation and transport. In optoelectronic materials, upon absorbing a photon, an electron-hole pair (exciton) is created. The electron-accepting nature of the thioxanthone facilitates the separation of this pair, allowing the electron to be transported through the material.
Studies on polymers containing thioxanthenone blocks have shown that the charge transport mechanism is often governed by phonon-assisted tunneling between neighboring traps. The introduction of strong electron-withdrawing groups, like the dicyanomethyl group or the nitrile in this compound, can further enhance the electron-transporting capabilities of the material. By coupling thioxanthone with electron-donating moieties, it is possible to create bipolar materials that can transport both holes and electrons, a critical property for efficient organic electronic devices.
Table 2: Charge Transport Properties of Selected Thioxanthone Derivatives
| Thioxanthone Derivative | Hole Mobility (cm²/(V·s)) | Electron Mobility (cm²/(V·s)) | Transport Type |
|---|---|---|---|
| Derivative with 3,6-tert-butylcarbazole | 6.8 × 10⁻⁵ | 2.4 × 10⁻⁵ | Bipolar |
| Derivative with 2,7-di-tert-butyl-9,9-dimethylacridane | 3.1 × 10⁻⁵ | 4.6 × 10⁻⁶ | Bipolar |
| Derivative with Phenoxazine | - | - | Hole-Transporting |
| Derivative with 3,7-di-tert-butylphenothiazine | - | - | Hole-Transporting |
Mobility values recorded at an electric field of 3.6 × 10⁵ V/cm.
Design of Photorefractive Composites Utilizing Thioxanthene Moieties
Photorefractive (PR) materials are capable of changing their refractive index in response to non-uniform illumination. This effect requires a material to possess both photoconductivity and an electro-optic response. Thioxanthene-containing polymers are excellent candidates for the host matrix in PR composites due to their electron-transporting properties.
A typical PR composite based on a thioxanthene moiety includes:
A polymer host containing the thioxanthene unit: This component (e.g., P-THEA, a polyacrylate with a pendant thioxanthene group) provides the charge transport pathway. acs.org
A nonlinear optical (NLO) chromophore: This molecule provides the electro-optic response, changing its refractive index in the presence of an electric field (e.g., 4-N,N-diethylamino-E-β-nitrostyrene, DEANST). acs.org
A plasticizer: This component lowers the glass transition temperature of the composite, allowing the NLO chromophores to orient themselves in response to the electric field at room temperature (e.g., butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide, TH-nBu). acs.org
A photosensitizer (optional): To generate charge carriers at the desired wavelength.
In such a composite, light creates a space-charge field by separating and trapping photogenerated charge carriers. This internal electric field then modulates the refractive index of the material via the electro-optic effect of the aligned NLO chromophores. Composites based on polymers with thioxanthene units in the main chain have demonstrated very high photorefractive gain coefficients, reaching up to 390 cm⁻¹ at an electric field of 100 V/µm, which is among the highest values reported for polymeric PR materials. researchgate.net
Design of Light-Emitting Materials
The thioxanthone core is a versatile building block for designing emitters for Organic Light-Emitting Diodes (OLEDs). By functionalizing the thioxanthone acceptor with various electron-donating groups, it is possible to create donor-acceptor (D-A) type molecules with tunable emission colors and high quantum efficiencies.
Many thioxanthone derivatives exhibit a phenomenon known as Thermally Activated Delayed Fluorescence (TADF). In TADF molecules, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is very small. This allows triplet excitons, which are non-emissive and typically wasted in conventional fluorescent OLEDs, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This mechanism allows TADF-based OLEDs to theoretically achieve 100% internal quantum efficiency.
Researchers have successfully synthesized thioxanthone-based TADF emitters that span the visible spectrum from blue to yellow by modifying the donor strength or the oxidation state of the sulfur atom in the thioxanthone core. These materials have been used to fabricate highly efficient OLEDs with high external quantum efficiencies (EQE) and brightness.
Table 3: Performance of Selected OLEDs Utilizing Thioxanthone-Based Emitters
| Thioxanthone Emitter | Host Material | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
|---|---|---|---|
| Fluorenyl-disubstituted thioxanthone (as host) | - | 10.4 (for red phosphorescent guest) | Red |
| Carbazole-thioxanthone derivative | mCP | 11.2 | Blue |
| Modified Carbazole-thioxanthone | - | 24.4 | - |
| TXO-PhCz (TADF emitter) | - | 18.6 | Green |
| m-DCz-S (as host) | FIrpic (dopant) | 29.0 | Blue |
Data compiled from various studies on thioxanthone derivatives in OLEDs.
Exploration in Sensor Technologies
The molecular framework of this compound, a derivative of thioxanthone, possesses inherent photophysical and electrochemical characteristics that make it a subject of interest in the development of advanced sensor technologies. The thioxanthone core is known for its rigid, planar structure and conjugated π-system, which often results in desirable fluorescent properties. These properties can be modulated by introducing various functional groups, allowing for the design of chemosensors that respond to specific analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).
While specific research detailing the application of this compound as a sensor is not extensively documented in publicly available literature, the broader class of thioxanthone derivatives has been successfully employed in various sensing applications. These applications provide a foundational blueprint for the potential uses of the 3-carbonitrile derivative. For instance, the electron-accepting nature of the thioxanthone unit, combined with electron-donating moieties, can create donor-acceptor systems sensitive to their chemical environment.
One study reported the development of a thioxanthone-based luminophore, 3,6-bis(dimethylamino)-9H-thioxanthen-9-one 10,10-dioxide, which demonstrated reversible acid-base sensing capabilities. elsevierpure.com This derivative functions based on an intramolecular charge transfer process between the electron-donating N,N-dimethylamino groups and the electron-accepting thioxanthone core, exhibiting pH-dependent color changes under UV light. elsevierpure.com Such a principle could be adapted to the this compound framework, where the carbonitrile group could further influence the electronic properties and potential analyte interactions.
The development of fluorescent probes for detecting specific ions or molecules is a primary area of exploration. By strategically modifying the thioxanthone scaffold, researchers can create "turn-on" or "turn-off" fluorescent sensors. In such a system, the fluorescence of the molecule is initially quenched and is recovered or "turned on" upon interaction with the target analyte, or vice-versa. This change in fluorescence provides a clear signal for the presence of the substance being measured.
To illustrate the performance characteristics that are typically evaluated for such sensors, the following table presents data for a sensor based on a functionalized thioxanthone derivative designed for sensing mineral acids.
| Analyte | Sensor Compound | Sensing Principle | Response Type | Detection Medium |
|---|---|---|---|---|
| Mineral Acids (e.g., HCl, H₂SO₄) | 3,6-bis(dimethylamino)-9H-thioxanthen-9-one 10,10-dioxide | Intramolecular Charge Transfer (ICT) | Colorimetric and Fluorescent | Solution & Solid State |
The potential for this compound in sensor technology lies in leveraging its unique electronic structure. Future research could focus on synthesizing derivatives that incorporate specific recognition sites for analytes of interest, such as metal ions, anions, or biologically relevant molecules, thereby expanding the utility of the thioxanthone scaffold in the field of chemical sensing.
Structure Property Relationships in 9 Oxo 9h Thioxanthene 3 Carbonitrile and Its Derivatives
Impact of Substituents on Electronic and Optical Properties
The electronic and optical properties of 9-oxo-9H-thioxanthene-3-carbonitrile and its analogs are profoundly influenced by the nature and position of substituent groups on the aromatic core. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the molecule.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to a significant shift in the absorption spectra. For instance, the attachment of amino groups, which are strong EDGs, to the thioxanthone skeleton has been shown to cause a red-shift in the absorption maxima, extending the compound's sensitivity into the visible light region. rsc.org This bathochromic shift is attributed to a decrease in the HOMO-LUMO energy gap. The modification of the 2,4-diethylthioxanthen-9-one core with diphenylamine (B1679370) or carbazole (B46965) substituents has also been demonstrated to have a positive impact on the absorption properties, resulting in a more red-shifted absorption spectrum. mdpi.com
In a study of bipolar thioxanthone derivatives, the introduction of different electron-donating moieties such as phenoxazine, 3,6-di-tert-butyl-9H-carbazole, 3,7-di-tert-butyl-10H-phenothiazine, and 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (B12080864) led to compounds with varying ionization potentials, ranging from 5.42 to 5.74 eV. nih.gov This highlights the tunability of the electronic properties through the selection of appropriate donor substituents. Furthermore, derivatives containing 3,6-tert-butylcarbazole or 2,7-di-tert-butyl-9,9-dimethylacridane moieties exhibited bipolar charge transport, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). nih.gov
The following table summarizes the effect of various substituents on the absorption maxima of thioxanthone derivatives:
| Derivative | Substituent(s) | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 2,4-diethylthioxanthen-9-one | 2,4-diethyl | ~380 | ~5000 |
| Derivative T1 | 2,4-diethyl, diphenylamine | >400 | >6000 |
| Derivative T2 | 2,4-diethyl, carbazole | >400 | >6000 |
| Amino-thioxanthone (PI-1) | 2-allyl(methyl)amino | Broad absorption in visible region | High |
| Amino-thioxanthone (PI-2) | 2-benzyl(methyl)amino | Broad absorption in visible region | High |
| Amino-thioxanthone (PI-3) | 2-butyl(methyl)amino | Broad absorption in visible region | High |
Note: The data presented is compiled from various studies on substituted thioxanthones and is intended to illustrate general trends. rsc.orgmdpi.com
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of thioxanthone derivatives and predicting their photophysical properties. researchgate.net These theoretical investigations provide insights into the nature of electronic transitions and help in the rational design of new derivatives with tailored optical characteristics. researchgate.net
Stereochemical Influences on Molecular Behavior
While the parent this compound molecule is achiral, the introduction of chiral centers through substitution can have a profound impact on its molecular behavior and its interactions with other chiral molecules. The three-dimensional arrangement of atoms in these chiral derivatives can dictate their efficacy in stereospecific applications, such as enantioselective catalysis.
The development of chiral thioxanthone derivatives has been a subject of interest for their potential use as organocatalysts in photochemical reactions. For instance, a chiral thioxanthone was synthesized and successfully employed as an efficient catalyst for intramolecular [2+2] photocycloaddition reactions, proceeding with high enantioselectivity. scilit.com In this context, the chiral scaffold of the catalyst creates a chiral environment that directs the stereochemical outcome of the reaction.
In a different approach, a chiral phosphoric acid featuring two thioxanthone moieties at the 3,3'-positions of a 2,2'-binaphthol core was developed as a sensitizer. tum.de This molecule was found to be an effective catalyst for the enantioselective intermolecular [2+2] photocycloaddition of β-carboxyl-substituted cyclic enones. The binding of the substrate to the chiral phosphoric acid site via hydrogen bonds is believed to be responsible for both the enantioface differentiation and the modulation of the substrate's triplet energy. tum.de
Furthermore, hybrid molecules incorporating a chiral thiourea (B124793) entity covalently linked to a thioxanthone have been synthesized. nih.gov The thiourea moiety provides a two-point hydrogen bonding site for substrate binding, while the thioxanthone acts as a photosensitizer to promote photochemical reactions of the bound substrate. The spatial arrangement of the thioxanthone relative to the chiral thiourea motif is crucial for achieving high enantioselectivity. nih.gov
These examples underscore the importance of stereochemistry in defining the functional properties of thioxanthone derivatives. The introduction of chirality can transform a simple chromophore into a sophisticated molecular tool capable of controlling the stereochemical course of chemical reactions.
Rational Design Principles for Enhanced Performance in Functional Materials
The rational design of this compound derivatives for specific applications hinges on a thorough understanding of the structure-property relationships discussed in the preceding sections. By strategically modifying the thioxanthone core, it is possible to enhance its performance as a functional material, for example, as a photoinitiator, a photocatalyst, or an electronic material.
A key design principle for developing efficient visible-light photoinitiators is the extension of the absorption spectrum of the thioxanthone core into the visible region. This is often achieved by introducing electron-donating groups, which create a donor-acceptor (D-A) type structure within the molecule. This intramolecular charge transfer character not only red-shifts the absorption but can also enhance the photoinitiation efficiency. rsc.org For instance, the incorporation of an amino group and a polymerizable acrylate (B77674) group into the thioxanthone structure resulted in a one-component photoinitiator with high activity and improved migration stability. rsc.org
For applications requiring high two-photon absorption (TPA) cross-sections, such as in 3D printing and microfabrication, a donor-acceptor-donor (D-A-D) or related architectures are often employed. acs.org While simple donor-acceptor interactions in the thioxanthone series may not be sufficient to achieve large TPA cross-sections, the combination of an expanded π-system with peripheral dialkylamino groups has been shown to generate compounds with significantly enhanced TPA properties. acs.org
The design of thioxanthone-based materials can also involve their incorporation into larger molecular or supramolecular structures. For example, a multifunctional thioxanthone derivative containing a siloxane moiety has been designed for use in photoinduced sol-gel chemistry. nih.govmdpi.com This allows for the covalent incorporation of the photosensitizer into a siloxane network, preventing its leaching and enhancing the durability of the resulting material. nih.govmdpi.com
Furthermore, the development of thioxanthone derivatives as organic photoredox catalysts is an active area of research. mdpi.com The efficiency of these catalysts can be tuned by modifying the substitution pattern on the thioxanthone skeleton, which in turn affects their redox properties in the excited state. The ability of these derivatives to act as metal-free photocatalysts for both oxidative and reductive cycles opens up new avenues for their application in organic synthesis. mdpi.com
Future Research Directions for 9 Oxo 9h Thioxanthene 3 Carbonitrile
Development of Novel Green Chemistry Approaches for Synthesis
Future research will undoubtedly prioritize the development of environmentally benign and efficient synthetic routes to 9-Oxo-9H-thioxanthene-3-carbonitrile. Current synthetic methodologies for thioxanthone derivatives often rely on traditional chemical processes that can be resource-intensive. The exploration of green chemistry alternatives is crucial for sustainable production.
Key areas of investigation will include:
Photocatalytic Synthesis: Leveraging visible light and molecular oxygen as green oxidants presents a promising avenue. A metal-free photocatalytic oxidation process has been successfully employed for the synthesis of various xanthones and thioxanthones, achieving high to quantitative yields. nih.gov Future work could adapt this methodology for the specific synthesis of this compound, minimizing the use of hazardous reagents.
Ultrasound-Assisted Synthesis: Sonochemical methods offer a powerful tool for accelerating reactions and improving yields under milder conditions. Research into ultrasound-assisted synthesis of functionalized xanthene derivatives has demonstrated its potential for sustainable chemical production. bohrium.com Applying this technique to the synthesis of this compound could lead to more energy-efficient and faster production processes.
Innovative Precursor Strategies: A recently developed method for preparing complex thioxanthones involves the double aryne insertion into the C=S double bond of thioureas. chemistryviews.org This approach, which utilizes relatively simple and accessible precursors, could be a game-changer for the synthesis of highly functionalized thioxanthones like the nitrile derivative , potentially lowering production costs. chemistryviews.org
| Synthesis Approach | Potential Advantages | Relevant Research Findings |
| Photocatalytic Oxidation | Metal-free, uses molecular oxygen, high yields | Successful synthesis of thioxanthones using riboflavin (B1680620) tetraacetate as a photocatalyst under visible light. nih.gov |
| Ultrasound-Assisted Synthesis | Faster reaction times, milder conditions, energy-efficient | Efficient synthesis of functionalized xanthene derivatives has been reported. bohrium.com |
| Double Aryne Insertion | Uses simple precursors, versatile for complex structures | A novel method has been developed for the synthesis of a broad range of thioxanthones. chemistryviews.org |
Exploration of Emerging Material Science Applications
The intrinsic electronic and photophysical properties of the thioxanthone scaffold position this compound as a strong candidate for various cutting-edge applications in material science.
Future research in this domain will likely focus on:
Organic Electronics: Thioxanthone derivatives have shown promise as acceptor units in materials for thermally activated delayed fluorescence (TADF) emitters, which are crucial components of high-efficiency Organic Light-Emitting Diodes (OLEDs). nih.gov The electron-withdrawing nature of the nitrile group in this compound could further enhance its electron-accepting properties, making it a target for the development of next-generation OLEDs. A related compound, 9-Oxo-9H-thioxanthene-3-carboxylic acid, has been investigated as a charge transport material in organic photovoltaic devices, suggesting a similar potential for the nitrile analogue.
Photopolymerization and 3D Printing: Thioxanthone derivatives are effective as photoinitiators and photosensitizers for photopolymerization processes, including those used in 3D printing. researchgate.net Their ability to absorb light and initiate polymerization reactions makes them valuable components in the formulation of photocurable resins. Future studies could explore the efficacy of this compound in these applications, potentially leading to faster and more efficient 3D printing technologies.
Advanced Functional Materials: The unique structure of thioxanthones allows for their use in creating novel functional materials. For instance, thiol-functionalized thioxanthone derivatives have been used in the light-assisted synthesis and functionalization of silver nanoparticles, creating new metal/chromophore nanoassemblies with potential applications in catalysis and sensing. researchgate.net
| Application Area | Potential Role of this compound | Key Research Insights |
| Organic Light-Emitting Diodes (OLEDs) | As an electron acceptor in TADF emitters. | Thioxanthone 10,10-dioxides are used in building blocks for TADF emitters. nih.gov |
| Organic Photovoltaics (OPVs) | As a charge transport material. | 9-Oxo-9H-thioxanthene-3-carboxylic acid has shown potential in enhancing solar cell efficiency. |
| Photopolymerization & 3D Printing | As a photoinitiator or photosensitizer. | Core-extended thioxanthones are efficient photoinitiators of polymerization. researchgate.net |
| Nanomaterials | As a functionalizing agent for nanoparticles. | Thiol-functionalized thioxanthones have been used to create stable silver nanoparticle assemblies. researchgate.net |
Advanced Computational Design and Predictive Modeling for Structure-Property Optimization
Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery and optimization of new materials. For this compound, these approaches can provide deep insights into its behavior and guide the design of derivatives with tailored properties.
Future research in this area should encompass:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, photophysical properties, and reactivity of this compound. Such studies have been successfully used to understand the properties of other thioxanthone derivatives and to rationalize their performance in various applications. nih.gov
Molecular Docking and Dynamics Simulations: For potential biological applications, such as in photodynamic therapy or as enzyme inhibitors, molecular docking and dynamics simulations can predict the binding affinity and interaction of this compound with biological targets. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it will be possible to predict the properties of novel this compound derivatives based on their molecular structure. This can significantly streamline the design process for new materials with optimized characteristics.
| Computational Method | Application in Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Predicting electronic and photophysical properties. | HOMO-LUMO gaps, absorption/emission spectra, reactivity. nih.gov |
| Molecular Docking | Investigating interactions with biological targets. | Binding affinities and modes of interaction. researchgate.net |
| QSPR Modeling | Predicting properties of new derivatives. | Structure-property relationships for targeted design. |
Interdisciplinary Research Collaborations in Chemical and Materials Science
The full potential of this compound can only be unlocked through robust collaborations that bridge different scientific disciplines. The journey from molecular design to functional materials and devices necessitates a synergistic approach.
Future progress will be heavily reliant on:
Chemistry-Materials Science Interface: Collaborative efforts between synthetic chemists and materials scientists are essential. Chemists can focus on developing novel synthetic routes and functionalizing the core structure, while materials scientists can investigate the performance of these new derivatives in various devices and applications.
Integration of Experimental and Computational Expertise: A close feedback loop between experimentalists and computational chemists will be crucial. Computational predictions can guide experimental efforts, while experimental results can validate and refine computational models.
Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into real-world technologies. Such partnerships can provide the resources and expertise needed for scaling up production and developing commercial applications for this compound-based materials.
The exploration of this compound stands at an exciting frontier. By pursuing these future research directions, the scientific community can harness the full potential of this versatile compound, paving the way for innovations in sustainable chemistry, materials science, and beyond.
Q & A
Q. What are the key synthetic pathways for 9-Oxo-9H-thioxanthene-3-carbonitrile, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted benzophenone precursors or nitrile introduction via nucleophilic substitution. For example, derivatives like this compound-10,10-dioxide (purity: 99%) are synthesized by oxidizing thioxanthene precursors with peroxides, followed by cyanation . To optimize purity:
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H7NO2S | |
| Molecular Weight | 261.28 g/mol | |
| Predicted Boiling Point | 446.6 ± 44.0 °C | |
| Density | 1.383 ± 0.06 g/cm³ | |
| PSA (Polar Surface Area) | 34.14 Ų |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation .
- Handling: Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Avoid dust formation; work under fume hood with HEPA filters .
- Decomposition Risks: Thermal degradation releases CO, NOx, and H2S; monitor with gas detectors .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. For example, TXO-PhCz (a related thioxanthene-dioxide derivative) exhibits a HOMO-LUMO gap of 2.8 eV, suitable for thermally activated delayed fluorescence (TADF) .
- TD-DFT: Simulate absorption/emission spectra (e.g., λem ~550 nm for thioxanthene-10,10-dioxide derivatives) .
- Software Tools: VASP or ORCA for charge-transfer analysis in donor-acceptor systems .
Q. Table 2: Comparative Electronic Properties of Thioxanthene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔEST (eV) | Application |
|---|---|---|---|---|
| This compound | -5.8 | -2.9 | 0.3 | Organic Electronics |
| TXO-PhCz (10,10-dioxide) | -5.6 | -2.8 | 0.2 | TADF Emitters |
Q. How can researchers resolve contradictions in reported photostability data for thioxanthene-based compounds?
Methodological Answer: Contradictions often arise from solvent polarity or excitation wavelength differences. To standardize assessments:
- Experimental Design: Use a UV chamber (λ = 365 nm, 10 mW/cm²) and monitor degradation via HPLC at 0, 6, 12, and 24 hrs.
- Control Variables: Test in solvents with varying polarity (e.g., toluene vs. DMSO).
- Mechanistic Insight: ESR spectroscopy detects radical intermediates; thioxanthene-10,10-dioxides show reduced radical formation vs. non-oxidized analogs .
Q. What are the best practices for characterizing crystallinity in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing (space group P21/c for monoclinic systems) . For air-sensitive samples, use a sealed capillary tube.
- PXRD: Compare experimental vs. simulated patterns (e.g., Mercury software) to detect polymorphs.
- DSC: Identify phase transitions (e.g., melting points ±2°C deviation indicates impurities) .
Q. How can researchers design derivatives of this compound for targeted applications (e.g., sensors or OLEDs)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CN, -SO2) to lower LUMO levels for red-shifted emission .
- Example: Substituents at the 3-position (carbonitrile) enhance intramolecular charge transfer, improving quantum yield (ΦPL up to 65% in doped films) .
- Validation: Use cyclic voltammetry to measure redox potentials and correlate with DFT results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
